![molecular formula C13H11ClN4OS B5571241 N'-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B5571241.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C13H11ClN4OS. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorophenyl group, a pyrimidinylsulfanyl group, and an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity. Additionally, it may modulate inflammatory pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
N’-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide: Similar structure but with different substituents on the phenyl or pyrimidinyl rings.
N’-[(E)-(4-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide: Differing in the position of the chlorine atom on the phenyl ring.
N’-[(E)-(2-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide: Differing in the position of the chlorine atom on the phenyl ring.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c14-11-4-1-3-10(7-11)8-17-18-12(19)9-20-13-15-5-2-6-16-13/h1-8H,9H2,(H,18,19)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKZGFQTWVBEQ-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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